![molecular formula C8H7ClF3N B1323524 3-Chloro-4-(trifluoromethyl)benzylamine CAS No. 361393-93-3](/img/structure/B1323524.png)
3-Chloro-4-(trifluoromethyl)benzylamine
Overview
Description
3-Chloro-4-(trifluoromethyl)benzylamine is an organic compound. It is a benzylamine derivative .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine involves the reduction of trifluoromethylbenzaldehyde . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethyl)benzylamine is C8H7ClF3N. Its InChI code is 1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)benzylamine has a refractive index of n20/D 1.495 and a density of 1.379 g/mL at 25 °C .Scientific Research Applications
Synthesis of Nucleoside Analogs
This compound may be used in the synthesis of nucleoside analogs, such as 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine. These analogs can be crucial in antiviral therapies and in the study of viral replication mechanisms .
Creation of Benzamide Derivatives
It has been utilized in creating benzamide derivatives, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. These compounds have potential pharmacological applications, including anti-inflammatory and analgesic properties .
Material Safety and Handling
The compound’s material safety data sheets (MSDS) and handling protocols are essential for laboratory safety and proper usage in experiments. This information is critical for researchers working with this chemical .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical synthesis, such as in the production of Sorafenib, which is used for treating renal cell carcinoma and hepatocellular carcinoma .
properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRXCBPWHSEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634674 | |
Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)benzylamine | |
CAS RN |
361393-93-3 | |
Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 361393-93-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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